molecular formula C3H7Cl2NO2S B1426127 (3-Chloropropyl)sulfamoyl Chloride CAS No. 42065-72-5

(3-Chloropropyl)sulfamoyl Chloride

Cat. No. B1426127
Key on ui cas rn: 42065-72-5
M. Wt: 192.06 g/mol
InChI Key: CVFWTKBRRTYVHC-UHFFFAOYSA-N
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Patent
US09073906B2

Procedure details

To sulfuryl chloride (5 g, 30.05 mmol) in acetonitrile (30 mL), was added 3-chloropropyl amine hydrochloride (486 mg, 5.00 mmol). The reaction mixture was allowed to react at 80° C., evaporated and then extracted with diethyl ether and H2O, followed by evaporation of the organic layer under vacuum, to give 3-chloropropylsulfamoyl chloride that was used without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
486 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]([Cl:5])(Cl)(=[O:3])=[O:2].Cl.[Cl:7][CH2:8][CH2:9][CH2:10][NH2:11]>C(#N)C>[Cl:7][CH2:8][CH2:9][CH2:10][NH:11][S:1]([Cl:5])(=[O:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
486 mg
Type
reactant
Smiles
Cl.ClCCCN
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react at 80° C.
CUSTOM
Type
CUSTOM
Details
evaporated
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether and H2O
CUSTOM
Type
CUSTOM
Details
followed by evaporation of the organic layer under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClCCCNS(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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